4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O6S2 and its molecular weight is 446.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Mixed Cyclic Oligomers : This chemical compound plays a role in the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers, which include furans, pyrroles, and thiophenes. These oligomers are synthesized using various approaches, such as ‘3+1’, ‘3+2’, and ‘3+ketone’ methods, leading to the formation of cyclic tetramer, octamer, and hexamer, indicating its versatility in synthesizing complex organic structures (Nagarajan, Ka, & Lee, 2001).
Photoinduced Direct Oxidative Annulation : The compound is used in photoinduced oxidative annulation processes to create highly functionalized polyheterocyclic compounds. This approach does not require transition metals or oxidants, illustrating its potential in green chemistry applications (Zhang et al., 2017).
Pharmacokinetics Study : Although focusing on a related benzenesulfonamide derivative, research has been conducted to understand its pharmacokinetics and oral bioavailability, which contributes to understanding how similar compounds might behave in biological systems (Stearns et al., 2002).
Advanced Applications
Photodynamic Therapy : New zinc phthalocyanine derivatives of benzenesulfonamide have been synthesized, showing potential for photodynamic therapy applications. These derivatives demonstrate good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity : Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide hybrid molecules has been carried out, showing significant in vitro anticancer activity against various human cancer cell lines. This highlights the compound's role in developing new therapeutic agents (Kumar et al., 2015).
Synthesis of Novel Heterocyclic Compounds : The compound is utilized in synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These derivatives show potential for further exploration in various biological and medicinal applications (Farag et al., 2011).
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-10-28-12-14)17-2-1-11-29-17/h1-6,9-12,21,25H,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMLCGXEBWJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.